![molecular formula C28H24N4O2 B2460912 N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide CAS No. 953216-46-1](/img/structure/B2460912.png)
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide, also known as MRTX849, is a small molecule inhibitor that targets KRAS G12C, a mutation found in approximately 14% of all non-small cell lung cancer (NSCLC) patients. KRAS G12C is also found in a variety of other cancers, including colorectal, pancreatic, and endometrial cancers. The development of MRTX849 has shown promising results in preclinical studies, making it a potential targeted therapy for KRAS G12C-driven cancers.
Mecanismo De Acción
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide works by binding to the mutant KRAS G12C protein, which is located on the surface of cancer cells. This binding prevents the protein from interacting with downstream signaling pathways, which are necessary for cancer cell survival and proliferation. By inhibiting the activity of the mutant KRAS G12C protein, N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide induces cancer cell death and inhibits tumor growth.
Biochemical and Physiological Effects:
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide has been shown to have a selective effect on KRAS G12C-positive cancer cells, with minimal impact on normal cells. In addition to inducing cancer cell death, N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide has been shown to inhibit cancer cell migration and invasion. N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide has also been shown to enhance the activity of immune cells, which may contribute to its antitumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide in lab experiments is its specificity for KRAS G12C-positive cancer cells, which allows for targeted inhibition of tumor growth. However, one limitation is that not all KRAS mutations are targetable with N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide, limiting its potential use in a subset of patients with KRAS-driven cancers.
Direcciones Futuras
For research on N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide include clinical trials in patients with KRAS G12C-driven cancers, as well as investigation of its potential use in combination with other targeted therapies or immunotherapies. Further studies are also needed to better understand the mechanisms of resistance to N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide and to identify potential biomarkers of response to the drug.
Métodos De Síntesis
The synthesis of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide involves a multistep process that begins with the preparation of 6-methoxyimidazo[1,2-b]pyridazine. This intermediate is then reacted with 4-bromoaniline to form the desired 4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline. The final step involves the coupling of 4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline with 3,3-diphenylpropanoic acid chloride to form N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide.
Aplicaciones Científicas De Investigación
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide has been extensively studied in preclinical models of KRAS G12C-driven cancers, including NSCLC, colorectal, and pancreatic cancers. In vitro studies have shown that N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide inhibits the growth of KRAS G12C-positive cancer cell lines and induces apoptosis. In vivo studies have demonstrated that N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide inhibits tumor growth and prolongs survival in mouse models of KRAS G12C-positive cancers.
Propiedades
IUPAC Name |
N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O2/c1-34-28-17-16-26-30-25(19-32(26)31-28)22-12-14-23(15-13-22)29-27(33)18-24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-17,19,24H,18H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZWINFBILJEQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.